An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-formylphenylboronic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-formylphenylboronic Acid
Abstract
This technical guide provides a comprehensive examination of the critical physicochemical properties of 2,4-Difluoro-3-formylphenylboronic acid (DFPBA), a key building block in modern medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with not only a summary of the compound's properties but also the underlying scientific principles and methodologies for their accurate determination. By elucidating the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to serve as an authoritative resource for the effective application of this versatile molecule.
Introduction: The Strategic Importance of 2,4-Difluoro-3-formylphenylboronic Acid
2,4-Difluoro-3-formylphenylboronic acid, with the CAS Number 870718-06-2, is a trifunctional synthetic intermediate of significant interest in contemporary organic synthesis.[1][2][3] Its molecular architecture, featuring a boronic acid moiety, a reactive aldehyde group, and a difluorinated aromatic ring, offers a powerful toolkit for the construction of complex molecular entities. The two fluorine atoms exert strong electron-withdrawing effects, modulating the reactivity of the adjacent functional groups and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, in derivative compounds.[4] The aldehyde provides a versatile handle for derivatization through reactions like reductive amination and Wittig olefination, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4]
This unique combination of functionalities makes DFPBA an invaluable precursor for creating diverse chemical libraries for drug discovery, particularly in the development of targeted therapies.[4][5][6] A thorough understanding of its fundamental physicochemical properties is therefore a prerequisite for its rational and reproducible use in both research and industrial settings.
Core Physicochemical Profile of DFPBA
The behavior of DFPBA in chemical and biological systems is dictated by its intrinsic physicochemical properties. The following table consolidates key data for this compound, providing a foundation for its handling, reaction optimization, and formulation.
| Property | Value | Method of Determination | Significance in Application |
| Molecular Formula | C₇H₅BF₂O₃ | Mass Spectrometry, Elemental Analysis | Foundational for all stoichiometric calculations and structural confirmation.[1][2][3] |
| Molecular Weight | 185.92 g/mol | Mass Spectrometry | Essential for accurate molar concentration calculations and reaction stoichiometry.[1][2][3] |
| Appearance | White to off-white solid | Visual Inspection | A primary quality control parameter indicating bulk purity and consistency.[7] |
| Melting Point | 206-210 °C | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus | Indicates purity; a sharp melting range is characteristic of a pure substance. Defines the upper limit for solid-state handling and storage.[1][2][8] Note: Other sources report ranges of 225-230 °C.[9][10] |
| Boiling Point | 332.5 ± 52.0 °C (Predicted) | Computational Modeling | Provides an estimate of volatility, though the compound is likely to decompose before boiling under atmospheric pressure.[8][9] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | Computational Modeling | Useful for process scale-up calculations and understanding crystal packing.[8][9] |
| Solubility | Soluble in Acetone (Slightly) | Solubility Assays | Dictates solvent choice for reactions, purification (crystallization), and formulation.[7][8] General knowledge suggests solubility in other polar organic solvents like DMSO and methanol. |
| pKa | 7.72 ± 0.58 (Predicted) | Potentiometric Titration, UV-Vis Spectroscopy, Computational Modeling | Governs the ionization state in aqueous environments, which is critical for reactivity in Suzuki couplings and for interactions with biological targets.[9][10] |
| Chemical Stability | Moisture sensitive; prone to dehydration to form boroxine anhydride. | Stability-Indicating HPLC, NMR Spectroscopy | Determines appropriate storage conditions (e.g., inert atmosphere, low temperature) and shelf-life.[7][11][12] |
Experimental Protocols for Property Determination
The integrity of any research or development program relies on the accurate and reproducible characterization of its chemical components. The following section details the self-validating methodologies for the comprehensive analysis of DFPBA.
Identity, Purity, and Structural Confirmation
A multi-technique approach is mandatory to unambiguously confirm the structure and assess the purity of DFPBA.
A. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution.
-
¹H NMR: Will confirm the presence of the aldehyde proton (CHO, ~10 ppm), aromatic protons, and the exchangeable boronic acid protons (B(OH)₂, often a broad singlet).
-
¹³C NMR: Will identify all unique carbon atoms, including the characteristic aldehyde carbonyl carbon (~190 ppm).
-
¹⁹F NMR: Crucial for confirming the presence and positions of the two fluorine atoms on the aromatic ring.
-
¹¹B NMR: Provides information about the boron atom's environment, confirming the trigonal boronic acid state.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight.[1][2][3] High-resolution mass spectrometry (HRMS) is essential to verify the elemental formula (C₇H₅BF₂O₃) by providing a highly accurate mass measurement.
B. Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A validated reverse-phase HPLC method is critical for separating DFPBA from potential impurities, starting materials, and degradation products.
Workflow for HPLC Purity Analysis
Caption: A standard workflow for determining the purity of DFPBA by reverse-phase HPLC.
Thermal Properties: Melting Point
The melting point is a crucial indicator of purity.
Step-by-Step Protocol using Differential Scanning Calorimetry (DSC):
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of DFPBA into a hermetically sealed aluminum pan. An empty, sealed pan serves as the reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 50 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. A narrow peak width signifies high purity.
Stability Profile and the Boroxine Equilibrium
A critical, often overlooked, property of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[11][12][13][14] This equilibrium is highly sensitive to the presence of water.
Logical Relationship: Boronic Acid-Boroxine Equilibrium
Caption: The reversible equilibrium between DFPBA and its corresponding boroxine trimer.
Causality and Implications:
-
Expertise & Experience: In our experience, storing boronic acids under strictly anhydrous conditions (e.g., in a desiccator or under inert gas) will favor the formation of the boroxine.[7] This is not degradation but a chemical transformation. The presence of "varying amounts of anhydride" is a common note on supplier specifications for this reason.[15]
-
Trustworthiness: For reactions like Suzuki coupling, where the active catalyst interacts with the monomeric boronic acid, the presence of significant amounts of boroxine can affect reaction kinetics. It is often best practice to use the material as supplied or, for sensitive applications, to perform a brief workup with a biphasic solvent system (e.g., ether/water) to hydrolyze the boroxine back to the boronic acid before use.
Conclusion and Future Outlook
2,4-Difluoro-3-formylphenylboronic acid stands out as a high-value, versatile reagent in the synthetic sciences. This guide has systematically detailed its core physicochemical properties and provided a framework of robust, self-validating analytical protocols for its characterization. An authoritative understanding of its melting point, purity, solubility, and particularly its stability with respect to boroxine formation, is essential for any scientist aiming to achieve reproducible and scalable results. As the demand for more complex and functionally diverse small molecules continues to grow, particularly in the pharmaceutical industry, a foundational knowledge of key building blocks like DFPBA will remain indispensable for driving innovation.
References
-
Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. National Institutes of Health. [Link]
-
MDPI. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
HETEROCYCLES. Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
Royal Society of Chemistry. Boroxine chemistry and applications: A perspective. [Link]
-
ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubMed Central (PMC). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
Sources
- 1. 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2 [sigmaaldrich.com]
- 2. CAS 870718-06-2 | 6660-3-3A | MDL MFCD04974116 | 2,4-Difluoro-3-formylphenylboronic acid | SynQuest Laboratories [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-DIFLUORO-3-FORMYLPHENYLBORONIC ACID | 870718-06-2 [amp.chemicalbook.com]
- 8. 2,4-DIFLUORO-3-FORMYLPHENYLBORONIC ACID | 870718-06-2 [amp.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Boroxine chemistry and applications: A perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Formylphenylboronic Acid | 87199-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
